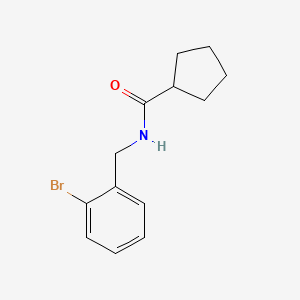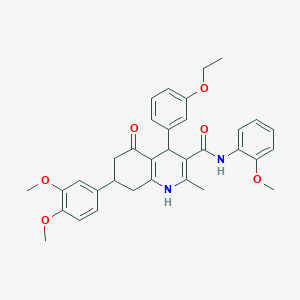
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
The compound is a complex quinoline derivative, a class known for their diverse biological activities and significance in medicinal chemistry. Quinoline derivatives have been explored for various pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitration, and functional group transformations. For instance, the synthesis of quinoline derivatives can be achieved through methods like the Friedländer synthesis, where a 2-aminobenzaldehyde is condensed with a ketone or a keto acid. Although specific synthesis details for this compound are not directly available, similar compounds have been synthesized through complex synthetic routes involving key steps like Friedel–Crafts reactions, cyclizations, and substitutions (Mizuno et al., 2006).
科学的研究の応用
Disease-modifying Antirheumatic Drug Potential
Research into the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound structurally related to the specified quinolinecarboxamide, has revealed its potential as a disease-modifying antirheumatic drug (DMARD). One metabolite, in particular, demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, suggesting the parent compound's relevance in developing new therapeutic strategies for rheumatic diseases (A. Baba et al., 1998).
Antimicrobial Activity
A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which share a core structural motif with the quinolinecarboxamide of interest, was synthesized and evaluated for antimicrobial properties. Notably, specific derivatives exhibited significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting the scaffold's potential in developing novel antimicrobial agents (H. Agui et al., 1977).
Anti-inflammatory and Analgesic Properties
Further explorations into quinoxaline derivatives, closely related to the quinolinecarboxamide structure, have demonstrated notable anti-inflammatory and analgesic properties. This research underscores the compound's potential utility in pharmaceutical development aimed at treating conditions associated with inflammation and pain (K. Pradeep et al., 2014).
Synthetic Methodologies
Advancements in synthetic methodologies for compounds akin to the specified quinolinecarboxamide have broad implications for scientific research, particularly in pharmaceutical chemistry. Efficient synthesis techniques enable the exploration of analogs with enhanced pharmacological profiles, facilitating the discovery of novel therapeutic agents (I. Yavari et al., 2002).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O6/c1-6-42-24-11-9-10-22(16-24)32-31(34(38)36-25-12-7-8-13-28(25)39-3)20(2)35-26-17-23(18-27(37)33(26)32)21-14-15-29(40-4)30(19-21)41-5/h7-16,19,23,32,35H,6,17-18H2,1-5H3,(H,36,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWDRBVNVHQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)
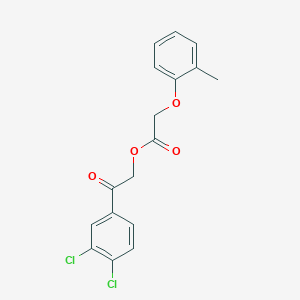
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)

![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)
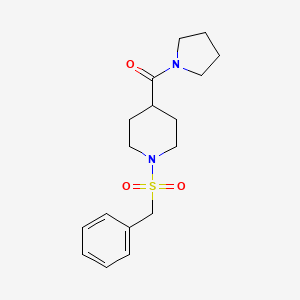
![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)
![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)
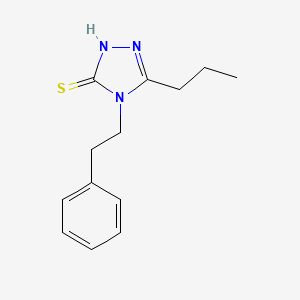
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
